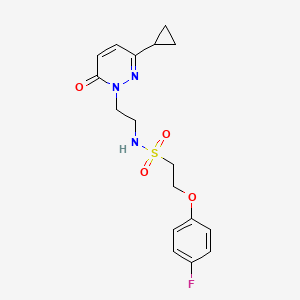

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide

Beschreibung

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position. The ethyl linker connects the pyridazinone moiety to an ethanesulfonamide group, which is further substituted with a 4-fluorophenoxy aromatic ring.

Eigenschaften

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(4-fluorophenoxy)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)25-11-12-26(23,24)19-9-10-21-17(22)8-7-16(20-21)13-1-2-13/h3-8,13,19H,1-2,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCKIGPGCUPCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCOC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the key intermediate 3-cyclopropyl-6-oxopyridazine. This intermediate can be synthesized via the cyclization of appropriate precursors under controlled conditions.

In the subsequent steps, the intermediate is subjected to alkylation reactions to introduce the 2-(4-fluorophenoxy)ethanesulfonamide group. This involves the use of alkylating agents such as ethyl iodide and nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for higher yield and purity. This often includes using catalysts and refining reaction conditions to maximize efficiency. Industrial methods also focus on scaling up the reaction, ensuring safety, and minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide can undergo various types of chemical reactions including:

Oxidation and Reduction: It may undergo redox reactions depending on the functional groups present.

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: These reactions help in forming bonds between the aromatic rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might involve reagents such as sodium hydroxide for nucleophilic substitution.

Major Products Formed

The products formed depend on the specific reactions. For instance, oxidation might yield derivatives with additional oxygen-containing functional groups, while reduction could lead to the removal of oxygen functionalities.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide has a wide range of applications across different scientific disciplines:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for therapeutic potential, particularly in drug development for its unique structural properties.

Industry: Utilized in material science for developing new materials with specific properties.

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets, typically proteins or enzymes. The cyclopropyl group and pyridazine ring structure allow it to bind effectively to these targets, influencing biochemical pathways. The precise mechanism varies depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Heterocycles: The pyridazinone core in the target compound is distinct from the triazole (), pyrrolotriazolopyrazine (), and furopyridine () systems. Pyridazinones are known for modulating kinase activity and bacterial enzyme inhibition, while triazoles and furopyridines are often associated with antimicrobial and anticancer properties, respectively .

Substituent Profiles: The 4-fluorophenoxy group is shared between the target compound and the triazole derivative (), likely enhancing lipophilicity and target binding via π-π stacking . Sulfonamide linkages are common across all compounds, a hallmark of enzyme inhibition due to their ability to mimic carboxylate or phosphate groups .

Hypothesized Targets :

- The triazole derivative () explicitly targets PanK (pantothenate kinase) and DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), critical enzymes in bacterial lipid biosynthesis . This suggests the target compound may share similar antibacterial mechanisms.

- The patent compounds () and furopyridine derivatives () are structurally aligned with kinase inhibitors, though their exact targets remain unspecified in the provided data .

Calculated Properties (Approximate):

- Molecular Weight : Target compound (~392.4 g/mol) vs. triazole derivative (~539.6 g/mol). Lower molecular weight may improve bioavailability.

- LogP: The 4-fluorophenoxy group and cyclopropyl substituent likely confer moderate lipophilicity (LogP ~2.5–3.5), comparable to the furopyridine derivatives .

Biologische Aktivität

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazinone core, a cyclopropyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 347.8 g/mol. The structural features contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 2034468-04-5 |

The precise mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to modulation of cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide exhibit significant anticancer activity. A notable study found that related pyridazinone derivatives demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, such as HOP-92 and U251, with log GI(50) values of -6.01 and -6.00 respectively .

Antibacterial Activity

In addition to anticancer effects, the compound has shown potential antibacterial properties. Similar compounds have been tested for their ability to inhibit bacterial growth, revealing promising results against various strains.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments have demonstrated that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide can induce G1 cell cycle arrest and promote apoptosis in cancer cell lines. This suggests its potential as a therapeutic agent in oncology.

- Structure-Activity Relationship (SAR) : The biological activity of this compound is closely linked to its structural components. Variations in the cyclopropyl and fluorophenoxy groups have been studied to optimize efficacy against specific biological targets .

- Comparative Analysis : In a comparative analysis of related compounds, those with similar structural motifs exhibited varying degrees of anticancer and antibacterial activities, highlighting the importance of specific functional groups in enhancing biological effects .

Q & A

Q. What experimental designs address low reproducibility in biological activity assays?

- Methodological Answer :

- Standardize assay conditions: Use a fixed DMSO concentration (<0.1%), controlled cell passage numbers, and triplicate technical replicates .

- Employ isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out assay artifacts .

- Perform stability-activity relationship studies to correlate degradation products with loss of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.